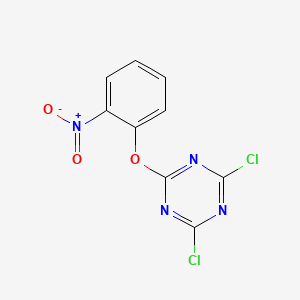
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms, a nitro group, and a phenoxy group attached to the triazine ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the nitrophenoxy group. The reaction conditions usually include:
- Temperature: 0-5°C
- Solvent: Acetone or other suitable organic solvents
- Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors to accommodate the reaction mixture
- Continuous monitoring of temperature and pH levels
- Purification steps, such as recrystallization or chromatography, to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazine derivatives.
Reduction: Formation of 2,4-Dichloro-6-(2-aminophenoxy)-1,3,5-triazine.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active sites or interacting with essential cofactors. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3,5-triazine: Lacks the nitrophenoxy group and has different reactivity and applications.
2,4-Dichloro-6-(4-nitrophenoxy)-1,3,5-triazine: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior.
2,4-Dichloro-6-(2-aminophenoxy)-1,3,5-triazine: Formed by the reduction of the nitro group, with different biological activities.
Uniqueness
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine is unique due to the presence of both nitro and phenoxy groups, which confer specific chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and scientific research.
Properties
CAS No. |
101870-02-4 |
|---|---|
Molecular Formula |
C9H4Cl2N4O3 |
Molecular Weight |
287.06 g/mol |
IUPAC Name |
2,4-dichloro-6-(2-nitrophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C9H4Cl2N4O3/c10-7-12-8(11)14-9(13-7)18-6-4-2-1-3-5(6)15(16)17/h1-4H |
InChI Key |
LTCVBMXDUWNIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


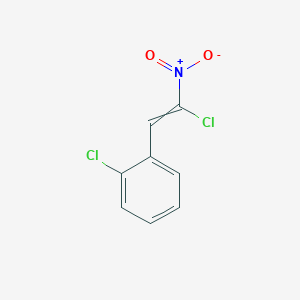
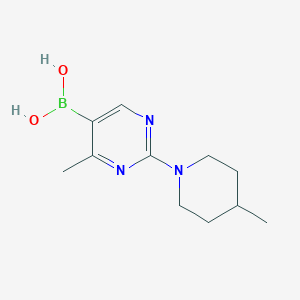
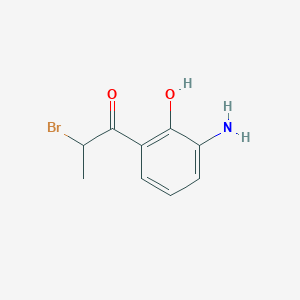
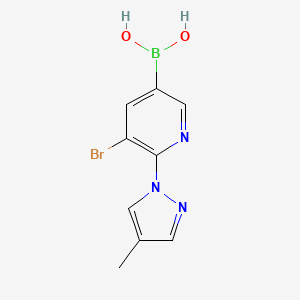
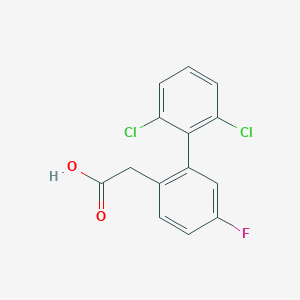
![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
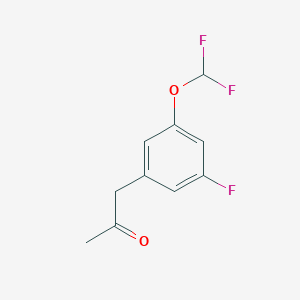
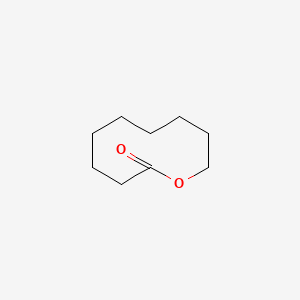
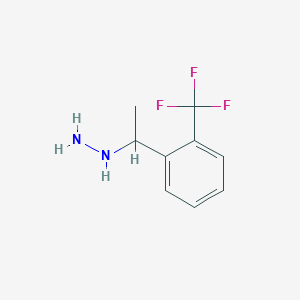
![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)
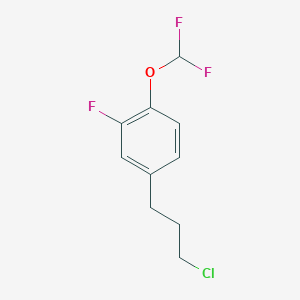
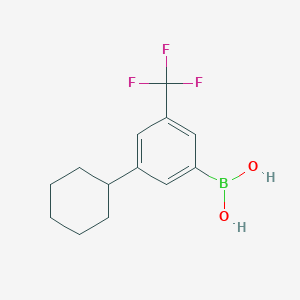
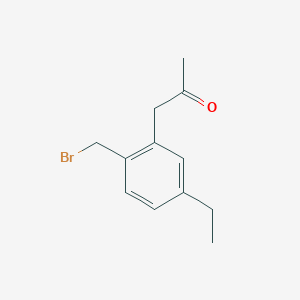
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)
